molecular formula C21H21N3O B14253570 2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one

2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one

Cat. No.: B14253570
M. Wt: 331.4 g/mol
InChI Key: VSUZINFQPXJVQD-UHFFFAOYSA-N
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Description

2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor compound in the presence of a strong acid such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)ethyl benzoate
  • 2-(piperidin-1-yl)ethyl indole
  • 2-(piperidin-1-yl)ethyl quinoline

Uniqueness

2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its indeno[1,2,3-de]phthalazinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one

InChI

InChI=1S/C21H21N3O/c25-21-18-10-6-9-16-15-7-2-3-8-17(15)20(19(16)18)22-24(21)14-13-23-11-4-1-5-12-23/h2-3,6-10H,1,4-5,11-14H2

InChI Key

VSUZINFQPXJVQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2

Origin of Product

United States

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